molecular formula C11H16N2O2 B3307871 (R)-benzyl 2-aminopropylcarbamate CAS No. 934660-63-6

(R)-benzyl 2-aminopropylcarbamate

Cat. No.: B3307871
CAS No.: 934660-63-6
M. Wt: 208.26
InChI Key: HVQKTRVTQIMUEL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl 2-aminopropylcarbamate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group attached to a 2-aminopropylcarbamate moiety. The presence of the chiral center at the 2-position of the aminopropyl group imparts specific stereochemical properties to the compound, making it valuable in enantioselective synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-benzyl 2-aminopropylcarbamate typically involves the reaction of ®-2-aminopropanol with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction proceeds as follows:

(R)-2-aminopropanol+benzyl chloroformate(R)-benzyl 2-aminopropylcarbamate+HCl\text{(R)-2-aminopropanol} + \text{benzyl chloroformate} \rightarrow \text{(R)-benzyl 2-aminopropylcarbamate} + \text{HCl} (R)-2-aminopropanol+benzyl chloroformate→(R)-benzyl 2-aminopropylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of ®-benzyl 2-aminopropylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-Benzyl 2-aminopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbamate group can be reduced to yield primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable leaving group.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

®-Benzyl 2-aminopropylcarbamate finds applications in several scientific research areas:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential as a drug intermediate in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-benzyl 2-aminopropylcarbamate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic conversion. The carbamate linkage is hydrolyzed by enzymatic action, leading to the formation of the active compound that exerts its therapeutic effects. The molecular targets and pathways involved vary based on the specific application and the nature of the active compound released.

Comparison with Similar Compounds

  • (S)-Benzyl 2-aminopropylcarbamate
  • Benzyl 2-aminopropylcarbamate (racemic mixture)
  • ®-tert-Butyl 2-aminopropylcarbamate

Comparison: ®-Benzyl 2-aminopropylcarbamate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its (S)-enantiomer, the ®-form may exhibit different pharmacokinetics and pharmacodynamics, making it more suitable for certain applications. The racemic mixture contains both enantiomers, which may lead to reduced efficacy or increased side effects in pharmaceutical applications. The tert-butyl derivative offers different steric and electronic properties, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

benzyl N-[(2R)-2-aminopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQKTRVTQIMUEL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-benzyl 2-aminopropylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-benzyl 2-aminopropylcarbamate
Reactant of Route 3
Reactant of Route 3
(R)-benzyl 2-aminopropylcarbamate
Reactant of Route 4
Reactant of Route 4
(R)-benzyl 2-aminopropylcarbamate
Reactant of Route 5
Reactant of Route 5
(R)-benzyl 2-aminopropylcarbamate
Reactant of Route 6
Reactant of Route 6
(R)-benzyl 2-aminopropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.